4,6-Octadien-1-ol, (4E,6E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Octadien-1-ol, (4E,6E)- is an organic compound with the molecular formula C8H14O and a molecular weight of 126.2 g/mol . It is characterized by the presence of two double bonds in the 4th and 6th positions of the octadien-1-ol chain, both in the E configuration. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Octadien-1-ol, (4E,6E)- can be achieved through several synthetic routes. One common method involves the reaction of 1,3-butadiene with formaldehyde in the presence of a catalyst to form the intermediate 4,6-octadienal. This intermediate is then reduced to 4,6-Octadien-1-ol, (4E,6E)- using a reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production of 4,6-Octadien-1-ol, (4E,6E)- typically involves large-scale chemical processes that ensure high yield and purity. The process often includes the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4,6-Octadien-1-ol, (4E,6E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4,6-octadienal or further to 4,6-octadienoic acid.
Reduction: Reduction of the compound can lead to the formation of saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) and acetic anhydride (Ac2O) are used for substitution reactions.
Major Products Formed
Oxidation: 4,6-Octadienal, 4,6-Octadienoic acid
Reduction: Saturated alcohols
Substitution: Halides, esters
Scientific Research Applications
4,6-Octadien-1-ol, (4E,6E)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4,6-Octadien-1-ol, (4E,6E)- involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with microbial cell membranes, leading to disruption of membrane integrity and inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
1,6-Octadien-3-ol, 3,7-dimethyl-: This compound has a similar structure but with different functional groups and positions of double bonds.
4,6-Octadien-3-one, 1-phenyl-: This compound has a phenyl group attached to the octadien chain, giving it different chemical properties
Properties
CAS No. |
80106-30-5 |
---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
octa-4,6-dien-1-ol |
InChI |
InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h2-5,9H,6-8H2,1H3 |
InChI Key |
YGBJEJWGTXEPQB-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC=CCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.